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Introduction: The Rationale for Aldosterone-Induced
Hypertension Models
Hypertension is a primary modifiable risk factor for cardiovascular and renal diseases, affecting

over a billion people worldwide.[1] The renin-angiotensin-aldosterone system (RAAS) is a

cornerstone of blood pressure regulation, with aldosterone being its principal mineralocorticoid

effector.[2] Aldosterone's primary physiological role is to maintain sodium and potassium

balance by binding to the mineralocorticoid receptor (MR) in the kidneys, which increases

sodium reabsorption and potassium secretion.[3] However, excessive aldosterone levels, as

seen in primary aldosteronism, are a common cause of secondary hypertension.[4][5]

Beyond its renal effects, aldosterone exerts direct detrimental effects on the cardiovascular

system. Activation of MR in the heart, brain, and vascular smooth muscle contributes to

inflammation, fibrosis, oxidative stress, and endothelial dysfunction, independent of its effect on

blood pressure.[3][6][7][8] This makes aldosterone-mediated pathways a critical target for

therapeutic intervention.

Rodent models are indispensable for investigating the pathophysiology of hypertension and for

the preclinical evaluation of novel antihypertensive drugs.[9][10] The aldosterone-salt model,

induced by exogenous administration of aldosterone (or its long-acting analog,

deoxycorticosterone acetate, DOCA) combined with a high-salt diet, is a well-established

method for simulating mineralocorticoid hypertension.[10][11][12] This guide provides a
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detailed overview and protocols for using Aldosterone 21-acetate to reliably induce a

hypertensive phenotype in rodents.

Part 1: The Scientific Foundation
Mechanism of Action: How Aldosterone Elevates Blood
Pressure
Aldosterone's hypertensive effects are multifaceted, involving both genomic and non-genomic

pathways.

Genomic (Classical) Pathway: Aldosterone diffuses into epithelial cells of the distal nephron

and binds to the cytoplasmic Mineralocorticoid Receptor (MR). This hormone-receptor

complex translocates to the nucleus, where it acts as a transcription factor.[8] It upregulates

the expression of specific proteins, most notably the serum and glucocorticoid-inducible

kinase 1 (sgk1).[6][8] Sgk1, in turn, increases the number and activity of the epithelial

sodium channel (ENaC) on the apical membrane of renal collecting tubule cells.[6] This

leads to increased sodium and water reabsorption, plasma volume expansion, and

consequently, an increase in cardiac output and blood pressure.[13][14][15]

Extra-Renal and Non-Genomic Effects: MRs are also expressed in non-epithelial tissues,

including vascular smooth muscle cells, endothelial cells, cardiomyocytes, and neurons.[3][7]

In these tissues, aldosterone activation of MR can lead to:

Increased Vascular Tone: Aldosterone enhances vasoconstrictor responses to

catecholamines and angiotensin II and impairs endothelium-dependent vasodilation.[8]

Oxidative Stress & Inflammation: It stimulates NAD(P)H oxidase, leading to the production

of reactive oxygen species (ROS) that promote vascular injury and inflammation.[4][7][8]

Fibrosis: In the heart and kidneys, aldosterone promotes collagen synthesis and tissue

fibrosis, contributing to organ damage.[3][6]

The combination of these renal and extra-renal effects results in a sustained hypertensive state

characterized by vascular dysfunction and end-organ damage.
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Caption: Aldosterone's genomic and non-genomic signaling pathways in hypertension.
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The Critical Role of Salt
Administering aldosterone alone is often insufficient to induce significant hypertension in

rodents.[16] A high-salt diet (typically 1% NaCl in drinking water or 4-8% in chow) is a requisite

component of the model.[11] This is due to two primary reasons:

Potentiation of Volume Expansion: The high salt intake provides the substrate (sodium) for

aldosterone-mediated reabsorption, leading to more pronounced volume expansion and a

greater initial rise in blood pressure.

Overcoming Aldosterone Escape: In response to aldosterone-induced sodium retention and

volume expansion, the body initiates a compensatory natriuresis known as "aldosterone

escape".[13][17] This phenomenon involves mechanisms like pressure natriuresis and the

release of atrial natriuretic peptide (ANP) to restore sodium balance and prevent edema.[14]

[18] A continuous high-salt load helps to overwhelm these compensatory mechanisms,

allowing the hypertensive state to be maintained.

The Rationale for Unilateral Nephrectomy (UNx)
To accelerate and exacerbate the hypertensive response, unilateral nephrectomy (the surgical

removal of one kidney) is frequently performed.[11][19] By reducing the total renal mass by

50%, UNx impairs the animal's ability to excrete sodium and water, thus making it more

sensitive to the salt-retaining effects of aldosterone. This procedure ensures a more robust and

consistent hypertensive phenotype.

Part 2: Experimental Design & Protocols
Animal Selection and Model Parameters
The choice of animal strain and specific model parameters are critical for reproducible results.
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Parameter Recommendation
Rationale & Key
Considerations

Species Rat (Sprague-Dawley, Wistar)

Rats are widely used and

generally exhibit a more robust

hypertensive response to

aldosterone/salt than mice.[9]

[16] Sprague-Dawley rats are

a common choice.[19][20]

Species Mouse (C57BL/6)

Mice are ideal for studies

involving genetic manipulation.

However, they may require

higher doses or longer

treatment durations to develop

significant hypertension.[5][9]

[21]

Sex Male

Males are often preferred to

avoid the confounding

influence of the estrous cycle

on blood pressure and fluid

balance.

Age/Weight
Young Adult (e.g., Rats: 250-

300g)

Younger animals are often

more susceptible to induced

hypertension. Ensure animals

are of sufficient size to tolerate

surgery (UNx, pump

implantation).

Housing
Individual or small group

housing

Monitor animals closely post-

surgery. Ensure easy access

to food and the high-salt

drinking water.

Experimental Workflow Overview
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A typical experimental timeline involves acclimatization, baseline measurements, surgical

procedures, induction of hypertension, and subsequent monitoring.
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Endpoint Measurements
& Tissue Collection

Click to download full resolution via product page

Caption: Standard experimental workflow for the aldosterone-salt hypertension model.

Protocol 1: Induction of Aldosterone-Salt Hypertension
in Rats
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This protocol describes the use of subcutaneous osmotic mini-pumps for continuous delivery of

Aldosterone 21-acetate.

Materials:

Aldosterone 21-acetate (or d-aldosterone)

Vehicle (e.g., Polyethylene Glycol 300, sterile saline)

Osmotic mini-pumps (e.g., Alzet®, appropriate model for 4-week delivery)

Sprague-Dawley rats (male, ~250g)

Surgical instruments for aseptic surgery

Anesthetic (e.g., isoflurane)

Analgesic (e.g., buprenorphine, carprofen)

1% Sodium Chloride (NaCl) solution in sterile drinking water

Procedure:

Pump Preparation (Day -1):

Under sterile conditions, calculate the required concentration of Aldosterone 21-acetate
to achieve the desired dose. A common and effective dose is 0.75-1.0 µ g/hour .[20][22]

Dissolve the aldosterone in the vehicle and fill the osmotic mini-pumps according to the

manufacturer's instructions.

Prime the pumps by incubating them in sterile saline at 37°C overnight. This ensures

immediate delivery upon implantation.

Surgical Procedure (Day 1):

Anesthetize the rat using isoflurane. Confirm proper anesthetic depth by lack of pedal

withdrawal reflex.
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Place the animal in a prone position and shave the left flank and the dorsal scapular

region.

Sterilize the surgical sites with povidone-iodine and 70% ethanol.

Unilateral Nephrectomy (UNx):

Make a small (~1.5 cm) incision through the skin and muscle layers over the left flank to

expose the kidney.

Gently exteriorize the left kidney.

Securely ligate the renal artery, vein, and ureter together with a single suture.

Excise the kidney distal to the ligature.

Confirm hemostasis and return the renal pedicle to the abdominal cavity.

Close the muscle layer and skin with appropriate sutures or staples.

Pump Implantation:

Make a small subcutaneous pocket in the dorsal scapular region through a small skin

incision.

Insert the primed osmotic mini-pump, delivery portal first, into the pocket.

Close the skin incision with sutures or wound clips.

Post-Operative Care:

Administer a post-operative analgesic as recommended by your institution's veterinary

staff.

Allow the animal to recover on a warming pad.

Replace the standard drinking water with the 1% NaCl solution for all groups (including

sham/control animals).
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Monitor the animal daily for the first 72 hours for signs of pain, distress, or infection.

Control Groups: A proper experiment requires robust controls.

Sham Control: Animals undergo UNx and implantation of a vehicle-filled pump, and

receive 1% NaCl water. This controls for the effects of surgery and high salt.

Aldosterone Only: Animals undergo UNx and receive an aldosterone-filled pump but are

given regular drinking water. This demonstrates the necessity of high salt.

(Optional) Eplerenone Treatment: A cohort of aldosterone/salt-treated animals can be co-

treated with a mineralocorticoid receptor antagonist like eplerenone (e.g., 100 mg/kg/day

via oral gavage) to demonstrate that the hypertensive effects are MR-dependent.[20]

Protocol 2: Blood Pressure Monitoring
Accurate blood pressure measurement is paramount. Two common methods are detailed

below.
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Method Pros Cons Best For

Tail-Cuff

Plethysmography

Non-invasive, high-

throughput, lower

cost.

Can be stressful for

animals, leading to

artificially high

readings.[23]

Measures systolic

pressure more

accurately than

diastolic. Requires

extensive animal

training.[24]

Large-scale studies,

screening, detecting

significant BP

changes (>15-20

mmHg).[23]

Radiotelemetry

"Gold standard",

provides continuous,

24-hour data (systolic,

diastolic, mean, heart

rate) from conscious,

unrestrained animals.

[25]

Invasive surgery

required, high cost,

lower throughput.

Detailed

hemodynamic studies,

assessing circadian

rhythms, studies

requiring high

precision.

Step-by-Step: Tail-Cuff Plethysmography

Acclimatization (Crucial):

For at least 5-7 consecutive days before baseline measurements, train the animals.

Place each rat in the restrainer on the warmed platform for 15-20 minutes daily.

Perform several inflation/deflation cycles without recording data to accustom them to the

procedure. This minimizes stress-induced artifacts.[23]

Measurement:

Pre-warm the platform to the recommended temperature (e.g., 32-34°C) to promote

vasodilation in the tail for easier signal detection.

Place the trained rat in the restrainer. Allow it to settle for 5-10 minutes.
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Position the occlusion cuff and sensor on the base of the tail.

Initiate the measurement protocol on the system. The system will automatically inflate and

deflate the cuff while recording pulse and pressure.

Perform a set of 10-15 measurements per session. Discard the first 3-5 readings to allow

for stabilization.

The final blood pressure for that session is the average of at least 7 consecutive

successful readings.

Conduct measurements at the same time each day to minimize circadian variability.

Part 3: Data Interpretation & Troubleshooting
Expected Outcomes:

Blood Pressure: Expect a progressive increase in systolic blood pressure in the

aldosterone/salt group, becoming statistically significant from controls by week 2 and

reaching a plateau of 180-220 mmHg by week 4.[20]

Organ Hypertrophy: At the study endpoint, expect to find evidence of cardiac hypertrophy

(increased heart weight to body weight ratio) and renal damage (glomerulosclerosis,

fibrosis).[20]

Biomarkers: Increased urinary albumin excretion is a common indicator of renal injury.[20]

Plasma or tissue analysis may reveal increased markers of inflammation and fibrosis.

Troubleshooting:

No/Mild Hypertension:

Cause: Insufficient salt intake. Solution: Check water consumption; consider using salt-

supplemented chow instead of or in addition to saline water.

Cause: Pump failure or incorrect dosage. Solution: At endpoint, verify that pumps are

empty. Double-check all dose calculations.
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Cause: Animal strain is resistant. Solution: Ensure you are using a susceptible outbred

strain like Sprague-Dawley.

High Variability in BP Readings:

Cause: Insufficient animal training for tail-cuff. Solution: Extend the acclimatization period.

Ensure a quiet, consistent environment for measurements.

Cause: Operator variability. Solution: Have a single, well-trained individual perform all

blood pressure measurements.

Conclusion
The Aldosterone 21-acetate/salt model is a powerful and highly relevant tool for studying

mineralocorticoid hypertension. It effectively recapitulates many features of human primary

aldosteronism, including salt-sensitive hypertension and associated end-organ damage. By

carefully controlling the key variables—animal strain, surgical procedure, aldosterone dose,

and salt load—researchers can create a robust and reproducible model to investigate disease

mechanisms and screen novel therapeutic agents targeting the RAAS and beyond.

References
Briet, M., & Schiffrin, E. L. (2010). Mechanisms of Hypertension: The Expanding Role of

Aldosterone. PubMed Central, PMCID: PMC3712539. [Link]

Brown, N. J. (2013). Mineralocorticoid Receptor Activation and Mineralocorticoid Receptor

Antagonist Treatment in Cardiac and Renal Diseases. Hypertension, 62(5), 832-839. [Link]

McCurley, A., & Jaffe, I. Z. (2012). Direct Contribution of Vascular Mineralocorticoid

Receptors to Blood Pressure Regulation. PubMed Central, PMCID: PMC3278074. [Link]

Raj, K., & M, D. (2018). Aldosterone Escape. Asian Journal of Nursing Education and

Research, 8(3), 425. [Link]

Vakil, K., & Funder, J. W. (2017). Aldosterone and the Vasculature: Mechanisms Mediating

Resistant Hypertension. PubMed Central, PMCID: PMC6497746. [Link]

Wikipedia. (2023). Aldosterone escape. Wikipedia. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.benchchem.com/product/b585321?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3712539/
https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.113.01355
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3278074/
https://ajner.com/AbstractView.aspx?ARTID=1114
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6497746/
https://en.wikipedia.org/wiki/Aldosterone_escape
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ditki. (n.d.). Aldosterone Physiology & Pathology. ditki medical and biological sciences. [Link]

Nishizaka, M. K., Zaman, M. A., & Calhoun, D. A. (2004). The Role of Mineralocorticoid

Receptors in the Treatment of Primary Hypertension. Current Hypertension Reports, 6(4),

289-295. [Link]

Distler, A., & Philipp, T. (1973). Studies on the Mechanism of Aldosterone-Induced

Hypertension in Man. Clinical Science, 45(5), 743-750. [Link]

My Endo Consult. (n.d.). Aldosterone Escape Mechanism. My Endo Consult. [Link]

Rocha, R., & Funder, J. W. (2002). The pathophysiology of aldosterone in the cardiovascular

system. Annals of the New York Academy of Sciences, 970, 89-100. [Link]

Vaidya, A., & Williams, J. S. (2012). Mineralocorticoid hypertension. PubMed Central,

PMCID: PMC3478675. [Link]

ResearchGate. (n.d.). Mechanisms of aldosterone-mediated arterial hypertension.

ResearchGate. [Link]

Precious Bodily Fluids. (2010). Aldosterone escape versus Aldosterone breakthrough.

Precious Bodily Fluids. [Link]

Maron, B. A., & Leopold, J. A. (2010). Aldosterone, Inflammation, Immune System, and

Hypertension. Hypertension, 55(1), 12-15. [Link]

Cowley, A. W. Jr., et al. (2019). Animal Models of Hypertension: A Scientific Statement From

the American Heart Association. Hypertension, 73(6), e81-e122. [Link]

Hall, C. E., & Ayachi, S. (1969). Development of hypertension in rats treated with aldosterone

acetate. Toxicology and Applied Pharmacology, 15(1), 229-243. [Link]

Semantic Scholar. (n.d.). Measurement of blood pressure in rats: Invasive or noninvasive

methods?. Semantic Scholar. [Link]

Wang, Y., et al. (2024). Non-Invasive Blood Pressure Tracking of Spontaneous Hypertension

Rats Using an Electronic Nose. MDPI. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.ditki.com/aldosterone
https://pubmed.ncbi.nlm.nih.gov/15231123/
https://portlandpress.com/clinsci/article-abstract/45/5/743/50538/Studies-on-the-Mechanism-of-Aldosterone-Induced
https://www.myendoconsult.com/aldosterone-escape-mechanism/
https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.114.305144
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3478675/
https://www.researchgate.net/figure/Mechanisms-of-aldosterone-mediated-arterial-hypertensionPolymorphisms-of-the-CYP11B2_fig1_233769971
https://pbfluids.com/2010/03/aldosterone-escape-versus-aldosterone-breakthrough/
https://academic.oup.com/ajh/article/23/3/249/168393
https://www.ahajournals.org/doi/10.1161/HYP.0000000000000090
https://pubmed.ncbi.nlm.nih.gov/5798728/
https://www.semanticscholar.org/paper/Measurement-of-blood-pressure-in-rats%3A-Invasive-or-Plehm-Barbosa/12a83856272548231c5188f6f8905202ed73a4b0
https://www.mdpi.com/1424-8220/24/1/256
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whidden, M. A., et al. (2010). Arterial Pressure Monitoring in Mice. PubMed Central, PMCID:

PMC3666292. [Link]

American Heart Association Journals. (2019). Animal Models of Hypertension: A Scientific

Statement From the American Heart Association. Hypertension. [Link]

Gross, V., & Luft, F. C. (2000). Exercising Restraint in Measuring Blood Pressure in

Conscious Mice. Hypertension, 35(4), 978-980. [Link]

McCarthy, C. G., et al. (2016). DOCA-Salt Hypertension: an Update. PubMed Central,

PMCID: PMC4919313. [Link]

Garwitz, E. T., & Jones, A. W. (1982). Aldosterone infusion into the rat and dose-dependent

changes in blood pressure and arterial ionic transport. Hypertension, 4(3), 374-381. [Link]

Lin, Y.-F., et al. (2024). The Effects of Aldosterone on Hypertension-Associated Kidney Injury

in a Tg-hAS Mouse Model. MDPI. [Link]

Blanco-Rivero, J., et al. (2005). Aldosterone/salt induces renal inflammation and fibrosis in

hypertensive rats. Kidney International, 67(5), 1774-1783. [Link]

Lother, A., & Beuschlein, F. (2019). Mouse Models of Primary Aldosteronism: From

Physiology to Pathophysiology. PubMed Central, PMCID: PMC6584984. [Link]

Garwitz, E. T., & Jones, A. W. (1982). Aldosterone infusion into the rat and dose-dependent

changes in blood pressure and arterial ionic transport. Hypertension, 4(3), 374-381. [Link]

Lerman, L. O., & Chade, A. R. (2016). Animal models for the study of primary and secondary

hypertension in humans. PubMed Central, PMCID: PMC4998242. [Link]

Pravenec, M., et al. (2017). Hemodynamic Mechanisms Initiating Salt-Sensitive

Hypertension in Rat Model of Primary Aldosteronism. Physiological Research, 66(Suppl 2),

S191-S198. [Link]

Keidar, S., et al. (2003). Aldosterone Administration to Mice Stimulates Macrophage NADPH

Oxidase and Increases Atherosclerosis Development. Circulation, 108(24), 3047-3053. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3666292/
https://www.ahajournals.org/doi/full/10.1161/HYP.0000000000000090
https://www.ahajournals.org/doi/10.1161/01.HYP.35.4.978
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4919313/
https://pubmed.ncbi.nlm.nih.gov/6279496/
https://www.mdpi.com/1422-0067/25/21/12836
https://www.researchgate.net/publication/7895475_Aldosteronesalt_induces_renal_inflammation_and_fibrosis_in_hypertensive_rats
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6584984/
https://www.ahajournals.org/doi/pdf/10.1161/01.HYP.4.3.374
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4998242/
http://www.biomed.cas.cz/physiolres/pdf/66/66_S191.pdf
https://www.ahajournals.org/doi/full/10.1161/01.CIR.0000103239.53997.4E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UK College of Medicine. (n.d.). A New Mouse Model for Introduction of Aortic Aneurysm by

Implantation of Deoxycorticosterone Acetate Pellets or Aldosterone Infusion in the Presence

of High Salt. University of Kentucky. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The Role of Mineralocorticoid Receptors in the Treatment of Primary Hypertension -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. ahajournals.org [ahajournals.org]

4. academic.oup.com [academic.oup.com]

5. Mouse Models of Primary Aldosteronism: From Physiology to Pathophysiology - PMC
[pmc.ncbi.nlm.nih.gov]

6. Mechanisms of Hypertension: The Expanding Role of Aldosterone - PMC
[pmc.ncbi.nlm.nih.gov]

7. Direct Contribution of Vascular Mineralocorticoid Receptors to Blood Pressure Regulation
- PMC [pmc.ncbi.nlm.nih.gov]

8. Aldosterone and the Vasculature: Mechanisms Mediating Resistant Hypertension - PMC
[pmc.ncbi.nlm.nih.gov]

9. Animal Models of Hypertension: A Scientific Statement From the American Heart
Association - PMC [pmc.ncbi.nlm.nih.gov]

10. ahajournals.org [ahajournals.org]

11. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

12. Animal models for the study of primary and secondary hypertension in humans - PMC
[pmc.ncbi.nlm.nih.gov]

13. ajner.com [ajner.com]

14. USMLE / COMLEX - Step 2: Aldosterone Physiology & Pathology | ditki medical &
biological sciences [ditki.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://med.uky.edu/departments/physiology/new-mouse-model-introduction-aortic-aneurysm-implantation-deoxycorticosterone-acetate
https://www.benchchem.com/product/b585321?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/41489791/
https://pubmed.ncbi.nlm.nih.gov/41489791/
https://www.researchgate.net/figure/Mechanisms-of-aldosterone-mediated-arterial-hypertensionPolymorphisms-of-the-CYP11B2_fig1_40757706
https://www.ahajournals.org/doi/10.1161/hypertensionaha.114.04488
https://academic.oup.com/ajh/article/34/1/15/5895247
https://pmc.ncbi.nlm.nih.gov/articles/PMC5711388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5711388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1283142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1283142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8110152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8110152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6740245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6740245/
https://www.ahajournals.org/doi/10.1161/HYP.0000000000000090
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5228353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5228353/
https://ajner.com/HTML_Papers/Asian%20Journal%20of%20Nursing%20Education%20and%20Research__PID__2019-9-2-26.html
https://ditki.com/course/usmle-comlex-step-2/endocrine-pathologies/adrenal-gland/1690/aldosterone-physiology-pathology/notes
https://ditki.com/course/usmle-comlex-step-2/endocrine-pathologies/adrenal-gland/1690/aldosterone-physiology-pathology/notes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. portlandpress.com [portlandpress.com]

16. ahajournals.org [ahajournals.org]

17. Aldosterone escape - Wikipedia [en.wikipedia.org]

18. Aldosterone Escape Mechanism – My Endo Consult [myendoconsult.com]

19. ahajournals.org [ahajournals.org]

20. researchgate.net [researchgate.net]

21. A New Mouse Model for Introduction of Aortic Aneurysm by Implantation of
Deoxycorticosterone Acetate Pellets or Aldosterone Infusion in the Presence of High Salt. |
UK College of Medicine [medicine.uky.edu]

22. Aldosterone infusion into the rat and dose-dependent changes in blood pressure and
arterial ionic transport - PubMed [pubmed.ncbi.nlm.nih.gov]

23. ahajournals.org [ahajournals.org]

24. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

25. Measurement of blood pressure in rats: Invasive or noninvasive methods? | Semantic
Scholar [semanticscholar.org]

To cite this document: BenchChem. [Application Note: Inducing Hypertension in Rodent
Models Using Aldosterone 21-Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585321#using-aldosterone-21-acetate-in-rodent-
models-of-hypertension]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://portlandpress.com/clinsci/article/45/6/743/69986/Studies-on-the-Mechanism-of-Aldosterone-Induced
https://www.ahajournals.org/doi/10.1161/circresaha.116.302706
https://en.wikipedia.org/wiki/Aldosterone_escape
https://myendoconsult.com/learn/aldosterone-escape-mechanism/
https://www.ahajournals.org/doi/pdf/10.1161/01.HYP.4.3.374
https://www.researchgate.net/publication/7661728_Aldosteronesalt_induces_renal_inflammation_and_fibrosis_in_hypertensive_rats
https://medicine.uky.edu/news/new-mouse-model-introduction-aortic-aneurysm-2017-06-07t11-43-47
https://medicine.uky.edu/news/new-mouse-model-introduction-aortic-aneurysm-2017-06-07t11-43-47
https://medicine.uky.edu/news/new-mouse-model-introduction-aortic-aneurysm-2017-06-07t11-43-47
https://pubmed.ncbi.nlm.nih.gov/6279496/
https://pubmed.ncbi.nlm.nih.gov/6279496/
https://www.ahajournals.org/doi/10.1161/01.hyp.0000060866.69947.d1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3115725/
https://www.semanticscholar.org/paper/Measurement-of-blood-pressure-in-rats%3A-Invasive-or-Kapsdorferov%C3%A1-Gre%C5%A1ov%C3%A1/c0c06e624be515b9081a4cccf6448215e0ece2ad
https://www.semanticscholar.org/paper/Measurement-of-blood-pressure-in-rats%3A-Invasive-or-Kapsdorferov%C3%A1-Gre%C5%A1ov%C3%A1/c0c06e624be515b9081a4cccf6448215e0ece2ad
https://www.benchchem.com/product/b585321#using-aldosterone-21-acetate-in-rodent-models-of-hypertension
https://www.benchchem.com/product/b585321#using-aldosterone-21-acetate-in-rodent-models-of-hypertension
https://www.benchchem.com/product/b585321#using-aldosterone-21-acetate-in-rodent-models-of-hypertension
https://www.benchchem.com/product/b585321#using-aldosterone-21-acetate-in-rodent-models-of-hypertension
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b585321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

